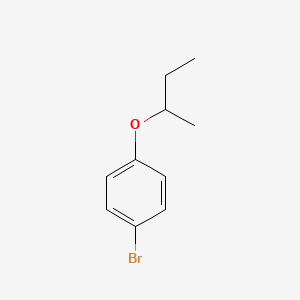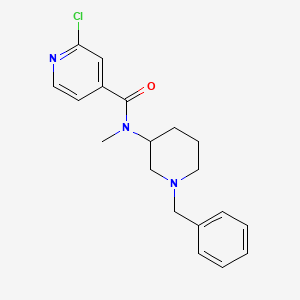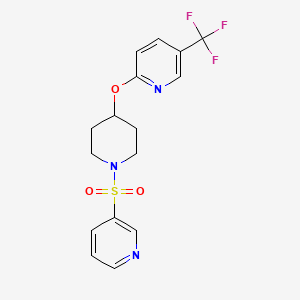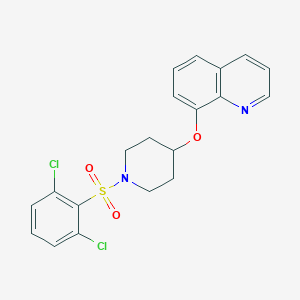
2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Derivatives:
- The compound 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its derivatives have been synthesized and characterized for their potential applications in biomedical fields. Specifically, these derivatives have shown significant anticancer activity against C6 gliocarcinoma cells in rats and antimicrobial activity against certain human pathogens. The derivatives also displayed potent inhibition against human carbonic anhydrase I and II isoenzymes, indicating potential applications in managing conditions associated with these enzymes (Kocyigit et al., 2017).
Antibacterial and Enzyme Inhibition Profiles:
- Further research into 1,3,5-trisubstituted pyrazoline derivatives of the compound revealed impressive antibacterial and anticancer activities. These derivatives were also evaluated for their inhibition against acetylcholinesterase enzyme and carbonic anhydrase I and II isoenzymes. The Ki values for these enzymes were remarkably low, suggesting strong inhibitory potential which could be beneficial for various medical applications (Kocyigit et al., 2019).
Carbonic Anhydrase Inhibition for Biochemical Processes:
- The compound's derivatives have been synthesized and evaluated for their inhibitory characteristics against human carbonic anhydrase isoenzymes I and II. These compounds showed excellent inhibitory effects, surpassing those of acetazolamide, a clinical carbonic anhydrase inhibitor. This property is significant given the role of carbonic anhydrase in various biochemical and physiological processes (Kocyigit et al., 2016).
Antibacterial Screening:
- Novel derivatives of this compound have also been synthesized and evaluated for their antimicrobial activity. These studies indicate potent antibacterial activity against specific strains of microorganisms, highlighting the compound's potential in addressing infectious diseases (Özbek et al., 2017).
Antipsychotic Potential:
- A series of N-substituted cyclic imide derivatives of the compound have been synthesized and evaluated for their properties affecting dopamine, serotonin receptors, and other neurological targets, showing promise as potential antipsychotic drugs. One derivative, in particular, showed balanced activities on various receptors, suggesting a lower risk of side effects typically associated with antipsychotic drugs (Xu et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as 4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
The mode of action of 4-benzyl-4-azatricyclo[521It is synthesized by aminolysis of bicyclo[221]hept-2-ene-endo,endo-5,6-dicarboxylic acid anhydride followed by transformation of amidoacid into imide that was subsequently reduced by lithium aluminum hydride .
Biochemical Pathways
The biochemical pathways affected by 4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione are currently unknown. As research progresses, it is expected that the affected pathways and their downstream effects will be identified .
Result of Action
The molecular and cellular effects of 4-benzyl-4-azatricyclo[521Some derivatives of this compound have shown antibacterial and antifungal activity . More research is needed to fully understand the effects of this compound at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is currently unknown. Future research will likely explore how factors such as pH, temperature, and the presence of other molecules affect the compound’s action .
Properties
IUPAC Name |
4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-13-11-6-7-12(8-11)14(13)16(19)17(15)9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZKKFXTPSCYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2503364.png)


![(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2503369.png)

![methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2503372.png)
![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)
![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2503376.png)


![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/no-structure.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)
![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)
